(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine, also known by its chemical structure as [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine, is a compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound has garnered interest in various fields due to its potential biological activities and applications in drug development and materials science.
The compound is classified under organic compounds, specifically as an amine derivative of pyrazole. Its chemical identity is defined by the CAS number 1340067-67-5. The synthesis and characterization of this compound have been documented in various scientific literature, indicating its relevance in both academic research and practical applications in chemistry and pharmacology .
The synthesis of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine typically involves a nucleophilic substitution reaction. A common synthetic route includes the following steps:
This method has been noted for its efficiency and straightforwardness, making it a preferred approach in laboratory settings.
The presence of the methanamine group contributes unique reactivity profiles, allowing for potential covalent interactions with biological targets.
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine can participate in various chemical reactions typical of amines and heterocycles:
The mechanism of action for (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine involves its interaction with biological targets, particularly within cellular environments:
Relevant data on safety indicates that it may pose hazards such as irritation or toxicity upon exposure, necessitating careful handling .
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine has several notable applications:
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine represents a structurally defined subclass of N-heterocyclic compounds characterized by a pyrazole core linked to a phenyl group via a methanamine bridge. Its systematic IUPAC name, "(1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine", precisely denotes the methyl substitution at the pyrazole ring’s N1 position (positioning confirmed by the "1H" designation) and the amine-functionalized benzylic carbon connecting the two aromatic systems [1]. Alternative naming conventions include "(2-methylpyrazol-3-yl)-phenylmethanamine", reflecting historical numbering preferences where pyrazole nitrogen atoms are prioritized differently [1].
Table 1: Molecular Descriptors and Structural Identifiers
Descriptor Type | Value or Identifier | Source/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃ | PubChemLite [1] |
SMILES | CN1C(=CC=N1)C(C2=CC=CC=C2)N | PubChemLite [1] |
InChIKey | VKNRMXMAIWNLNK-UHFFFAOYSA-N | PubChemLite [1] |
Canonical SMILES | CN1C(=CC=N1)C(C1=CC=CC=C1)N | PubChemLite [1] |
The molecule’s architecture integrates three key pharmacophoric elements:
The integration of pyrazole motifs into medicinal chemistry dates to the mid-20th century, driven by their metabolic stability, synthetic versatility, and isosteric relationship with imidazoles and other nitrogen heterocycles. Early pyrazole derivatives were explored as anti-inflammatory agents (e.g., phenylbutazone) and analgesics, leveraging the scaffold’s ability to mimic endogenous structures [4] .
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine exemplifies the evolution toward functionally complexified pyrazoles. Its structural complexity—featuring a biaryl linkage and a primary amine—emerged as medicinal chemists sought to enhance target affinity and selectivity. Key milestones include:
Table 2: Evolution of Pyrazole Scaffolds in Drug Discovery
Time Period | Scaffold Complexity | Representative Target/Therapeutic Area | Example Compound Features |
---|---|---|---|
1970s-1980s | Simple monosubstituted | Cyclooxygenase (COX) / Inflammation | Phenylbutazone analogs; Minimal side chains |
1990s-2000s | Disubstituted with linkers | GABAₐ receptors / Anxiolytics | Pyrazole ethers/amines; Moderate complexity |
2010s-Present | Biaryl systems with amines | Kinases / Oncology, PDEs / CNS disorders | (1-Methyl-1H-pyrazol-5-yl)(aryl)methanamines |
The specific rationale for developing (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine stems from its capacity to act as a conformationally constrained benzylamine analog. Its rigidity potentially enhances selectivity for targets recognizing amine-containing motifs (e.g., neurotransmitter receptors, enzyme active sites) compared to flexible alkylamines. Furthermore, the methylated pyrazole nitrogen mitigates metabolic deactivation pathways common to non-alkylated analogs, improving metabolic stability [4] . Patent literature (e.g., US10239882B2) highlights derivatives of this chemotype as intermediates in synthesizing potent, selective phosphodiesterase 2 (PDE2) inhibitors for cognitive disorders, underscoring its role in modern CNS drug discovery .
The strategic incorporation of the primary amine group in (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine enables versatile downstream derivatization, a cornerstone of modern medicinal chemistry optimization. Key design strategies exploiting this amine include:
Synthetic routes to the core structure often leverage reductive amination between 1-methyl-1H-pyrazole-5-carbaldehyde and phenylamine (aniline), or conversely, between benzaldehyde and (1-methyl-1H-pyrazol-5-yl)methanamine. Alternative pathways involve nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) to assemble the biaryl system prior to amine functionalization [1] [6]. The commercial availability of precursors like (1-methyl-1H-pyrazol-5-yl)methanamine (95% purity, AChemBlock) facilitates efficient synthesis .
The molecular architecture of (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine suggests potential for target promiscuity across amine-interacting proteins. Its primary amine can form salt bridges with aspartate/glutamate residues, while the pyrazole and phenyl rings engage in hydrophobic and stacking interactions. Notably, analogs featuring this scaffold exhibit activity against:
Table 3: Potential Target Classes and Binding Interactions
Target Class | Key Interaction Mechanisms | Evidence from Analogs |
---|---|---|
Kinases (e.g., PDE2) | - Amine salt bridge with conserved Glu/Asp - Pyrazole N2 hydrogen bonding - Phenyl ring hydrophobic stacking | Patent US10239882B2 |
GPCRs | - Amine interaction with aspartate in TM3 - Pyrazole π-stacking with aromatic residue clusters | Similarity to known GPCR pharmacophores [4] [6] |
Epigenetic Regulators | - Amine coordination to zinc in HDAC active sites - Phenyl cap group interaction with surface pockets | Pyrazole-containing HDAC inhibitors in literature |
The scaffold’s conformational flexibility around the chiral methine bridge allows adaptation to diverse binding pockets. However, this may also pose selectivity challenges, necessitating structural optimization (e.g., ring constraints, substituent additions) in lead development programs [3] . Computational studies predict moderate blood-brain barrier permeability (Log P ~1.5-2.5), supporting its applicability in CNS-targeted therapeutics [4] .
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: